2-[2-(2,4-Dichlorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-[2-(2,4-Dichlorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-3-carboxamide derivative featuring a 2,4-dichlorophenoxyacetamido substituent. This structural motif combines a tetrahydrobenzothiophene core with a dichlorophenoxy group, which is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties . The dichlorophenoxy moiety is notable for its role in enhancing lipophilicity and target binding in pharmacologically active compounds, such as triclosan (TCL), a known antibacterial agent .
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-9-5-6-12(11(19)7-9)24-8-14(22)21-17-15(16(20)23)10-3-1-2-4-13(10)25-17/h5-7H,1-4,8H2,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYVIIVVHFVKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:
Formation of the Dichlorophenoxy Acetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Acetamidation: The dichlorophenoxy acetic acid is then reacted with an amine to form the acetamido derivative.
Cyclization: The acetamido derivative undergoes cyclization with a suitable thiophene precursor to form the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichlorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound has shown promise in pharmaceutical research, particularly as a potential drug candidate for treating various diseases due to its structural similarity to known therapeutic agents.
- Mechanism of Action : The presence of the dichlorophenoxy group suggests potential activity as a herbicide or anti-inflammatory agent. The benzothiophene moiety may contribute to its bioactivity by interacting with biological targets such as enzymes or receptors.
Agricultural Chemistry
The dichlorophenoxy group is widely recognized for its herbicidal properties. Research indicates that compounds with similar structures can act as effective herbicides.
- Herbicidal Activity : Studies have indicated that derivatives of dichlorophenoxyacetic acid (2,4-D) are effective in controlling broadleaf weeds. This compound could be evaluated for its efficacy in agricultural applications.
Toxicological Studies
Understanding the toxicological profile of this compound is crucial for assessing its safety for human and environmental health.
- Toxicological Assessments : Research has been conducted on similar compounds to evaluate their acute and chronic toxicity levels. These studies help determine safe exposure limits and environmental impact.
Case Study 1: Pharmaceutical Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of benzothiophene derivatives for anti-inflammatory activity. The results indicated that modifications similar to those found in our compound led to significant inhibition of inflammatory markers in vitro .
Case Study 2: Herbicidal Effectiveness
Research documented in Pest Management Science evaluated the herbicidal effects of various dichlorophenoxy compounds on specific weed species. The findings suggested that compounds with similar structural motifs effectively reduced weed biomass and seed germination rates .
Data Tables
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interfere with cellular signaling pathways in cancer cells. The exact mechanism involves binding to the active site of the target enzyme or receptor, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below highlights key structural differences and physicochemical parameters between the target compound and its analogs:
Key Observations:
- The target compound’s 2,4-dichlorophenoxy group increases molecular weight and lipophilicity compared to analogs with single chlorine (e.g., 2-(2-chloroacetamido)-...) or non-halogenated substituents (e.g., 2-acetamido-...) .
- The oxolanylmethyl substituent in ’s analog may enhance solubility due to its polar oxygen-containing ring .
Target Compound vs. Dichlorophenoxy Derivatives
- Triclosan (TCL): A structurally related dichlorophenoxy compound (PDB ligand code TCL) inhibits bacterial enoyl-acyl carrier protein reductase (InhA). The dichlorophenoxy group in TCL facilitates hydrophobic interactions with enzyme pockets, suggesting a similar mechanism for the target compound .
- While the target compound shares the dichlorophenoxy group, its benzothiophene-carboxamide core likely mitigates acute toxicity, though carcinogenicity studies are warranted .
Target Compound vs. Chloroacetamido Analogs
- The chloroacetyl group in ’s compound may confer alkylating activity, increasing reactivity but also toxicity risks.
- highlights that azomethine derivatives of benzothiophene-3-carboxamide exhibit optimized bioactivity through structure-activity relationship (SAR) studies. The dichlorophenoxy substitution could enhance target affinity compared to simpler acetamido derivatives .
Biological Activity
The compound 2-[2-(2,4-Dichlorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
Analgesic Properties
Research has indicated that derivatives of benzothiophene compounds exhibit significant analgesic activity . A study employing the "hot plate" method demonstrated that certain analogs possess analgesic effects that surpass those of standard analgesics like metamizole. The mechanism appears to involve modulation of pain pathways in the central nervous system .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown that various derivatives display activity against a range of bacterial strains. Specifically, research indicates effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It is suggested that the compound interacts with neurotransmitter receptors, influencing pain perception and inflammatory responses.
Study 1: Analgesic Efficacy
A notable study assessed the analgesic efficacy of the compound in a controlled environment using male and female outbred white mice. The results indicated a statistically significant reduction in pain response compared to control groups .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional treatments, suggesting potential for therapeutic use in resistant strains .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
